rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis
Description
rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis, is a bicyclic epoxide derived from naphthalene, characterized by a partially hydrogenated naphtho-oxirene ring system. Its IUPAC name reflects the cis configuration of the epoxide oxygen and substituents on the fused bicyclic framework . This compound is an endogenous metabolite in mice, playing a role in detoxification pathways. Naphthalene epoxidation, followed by glutathione conjugation and mercapturic acid excretion, is a critical mechanism for eliminating aromatic hydrocarbons . The compound’s molecular formula is C₁₀H₁₀O (molecular weight: 170.21 g/mol), with a lipophilicity (LogP) estimated at ~2.5 based on structural analogs.
Properties
CAS No. |
1807938-02-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChI Key |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1O3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The enzymatic epoxidation occurs in a biphasic system containing 30% acetonitrile in sodium phosphate buffer (pH 7.0) at 30°C. Key parameters influencing yield include:
Table 1: PaDa-I-Catalyzed Epoxidation of Naphthalene Under Varied Conditions
| Entry | [PaDa-I] (nM) | [H₂O₂] (mM) | Epoxide Yield (mM) | TON |
|---|---|---|---|---|
| 1 | 100 | 2 | 0.82 | 8200 |
| 2 | 200 | 2 | 1.06 | 5300 |
| 3 | 400 | 2 | 1.29 | 3200 |
The optimal balance between enzyme activity and stability was achieved at 200 nM PaDa-I and 2 mM H₂O₂, yielding 1.06 mM epoxide with a TON of 5300. Isotope labeling confirmed that the incorporated oxygen originated exclusively from H₂O₂.
Chemical Epoxidation Using Peracids
Traditional chemical epoxidation employs peracids such as meta-chloroperbenzoic acid (MCPBA) to oxidize alkenes. This method is widely used for its simplicity and scalability, though it lacks stereochemical control, making it suitable for synthesizing racemic mixtures like rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene.
Reaction Mechanism and Conditions
MCPBA reacts with naphthalene derivatives via electrophilic addition, forming the epoxide through a concerted cyclic transition state. The reaction typically proceeds in dichloromethane or chloroform at 0–25°C, with yields dependent on the electronic nature of the substrate and the stability of the epoxide.
Table 2: Comparative Epoxidation Efficiency of MCPBA vs. PaDa-I
| Parameter | MCPBA (Chemical) | PaDa-I (Biocatalytic) |
|---|---|---|
| Stereoselectivity | Non-selective (racemic) | High ((1S,2R)-biased) |
| Turnover Number (TON) | N/A | 5300 (optimal) |
| Solvent System | Organic (e.g., CH₂Cl₂) | Aqueous-organic |
| Byproducts | Carboxylic acid | H₂O (from H₂O₂) |
Challenges in Racemic Synthesis
While MCPBA efficiently generates the epoxide backbone, the lack of stereocontrol necessitates post-synthetic modifications to obtain the racemic cis isomer. Techniques such as column chromatography or recrystallization are often required to isolate the desired stereoisomer from diastereomeric byproducts.
Hybrid Approaches and Emerging Strategies
Chemoenzymatic Functionalization
Karich et al. (2021) explored post-epoxidation modifications using nucleophiles like sodium azide (NaN₃). The enzymatic epoxide intermediate underwent regioselective ring-opening at the C1 position, yielding trans-1-azido-2-ol derivatives. This approach could be adapted to functionalize rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene for targeted applications.
Table 3: Impact of NaN₃ Concentration on Ring-Opening Products
| [NaN₃] (mM) | Reaction Time (min) | 1-Azido-2-ol Yield (mM) | 1-Naphthol Byproduct (mM) |
|---|---|---|---|
| 31.3 | 2.5 | 0.61 | 0.36 |
| 125 | 2.5 | 1.48 | 0.16 |
Higher nucleophile concentrations favor the desired azido-alcohol product, minimizing rearrangement byproducts.
Structural and Analytical Characterization
Spectroscopic Confirmation
The epoxide’s structure was validated using NMR and single-crystal X-ray diffraction. Key features include:
Chemical Reactions Analysis
Types of Reactions: rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene, cis exerts its effects involves its interaction with molecular targets through its oxirene ring. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo ring-opening reactions is particularly significant in its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Analogues
alpha-Epoxydihydroartemisinic Acid (CAS 380487-65-0)
- Structure : Features a decahydronaphtho[1,2-b]oxirene core with a methyl group and a carboxylic acid substituent.
- Molecular Formula : C₁₅H₂₄O₃ (MW: 252.35 g/mol ) .
- Physical Properties :
- Biological Role : A precursor in artemisinin biosynthesis, highlighting its pharmacological relevance in antimalarial therapies .
1-Nitronaphthalene-7,8-oxide (PAMDB000878)
- Structure : Naphtho[1,2-b]oxirene with a nitro group at the C7 position.
- Molecular Formula: C₁₀H₇NO₃ (MW: 189.17 g/mol) .
- Reactivity : The nitro group increases polarity and reactivity, making it a reactive intermediate in organic synthesis.
- Biological Implications: Nitro-substituted epoxides are often associated with genotoxic effects due to electrophilic reactivity .
1a-Methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione (CAS 15448-59-6)
- Structure : A naphtho[2,3-b]oxirene derivative with methyl and ketone groups.
- Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol ) .
- Key Differences : The [2,3-b] ring fusion and ketone groups increase ring strain and polarity compared to the [1,2-b] analog.
Comparative Data Table
*Estimated based on structural analogs.
Key Insights
Structural Impact on Properties :
- Substitutents like methyl groups (e.g., alpha-Epoxydihydroartemisinic acid) increase molecular weight and lipophilicity (LogP).
- Nitro groups (e.g., 1-Nitronaphthalene-7,8-oxide) reduce LogP due to polarity but enhance reactivity.
Biological Implications: The target compound’s role in detoxification contrasts with alpha-Epoxydihydroartemisinic acid’s pharmacological utility, underscoring how minor structural changes dictate biological function. Nitro- and ketone-substituted analogs exhibit higher reactivity, often associated with toxicity or synthetic utility .
Thermal Stability :
- Higher boiling points in alpha-Epoxydihydroartemisinic acid (377.1°C) reflect increased van der Waals forces from its larger hydrocarbon framework .
Biological Activity
Rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene (commonly referred to as naphtho[1,2-b]oxirene) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and implications in therapeutic applications.
Synthesis
The synthesis of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene typically involves multi-step organic reactions. For instance, methods may include the use of specific catalysts and reaction conditions that facilitate the formation of the oxirane structure within the naphthalene framework.
Biological Evaluation
Recent studies have evaluated the biological activity of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene against various cancer cell lines. The following table summarizes key findings from these evaluations:
The biological activity of rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene is primarily attributed to its interaction with tubulin. This compound disrupts microtubule dynamics by inhibiting tubulin polymerization. The mechanism includes:
- Cell Cycle Arrest : Studies indicate that treatment with rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene results in significant cell cycle arrest at the G2/M phase in various cancer cell lines.
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the colchicine-binding site on tubulin (PDB ID: 4O2B), suggesting a competitive inhibition mechanism that prevents normal microtubule assembly.
Case Studies
A notable study published in December 2018 involved synthesizing a series of naphthalene derivatives and assessing their cytotoxicity against multiple cancer cell lines. Among these derivatives was rac-(1aR,7bS)-1aH,2H,3H,7bH-naphtho[1,2-b]oxirene. The study highlighted its significant antiproliferative effects and potential as a lead compound for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
